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Executive Summary

1-(2-Chloro-5-methylphenyl)piperazine (CAS: 321602-26-0) is a disubstituted
phenylpiperazine derivative characterized by a piperazine ring attached to the C1 position of a
phenyl ring, with a chlorine atom at the ortho (C2) position and a methyl group at the meta (C5)
position relative to the nitrogen attachment.

This compound serves as a critical intermediate in the synthesis of serotonin receptor ligands
(specifically 5-HT receptor antagonists/agonists) and is a structural analog of the well-known
metabolite m-chlorophenylpiperazine (MCPP). Researchers must distinguish this specific
isomer from its more common regioisomer, 1-(5-Chloro-2-methylphenyl)piperazine (CAS:
76835-20-6), as the transposition of substituents significantly alters the steric environment and
receptor binding affinity.
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Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers[1]
e |[UPAC Name: 1-(2-Chloro-5-methylphenyl)piperazine

e CAS Registry Number: 321602-26-0
e Molecular Formula: C11H15CIN2

e Molecular Weight: 210.71 g/mol

e SMILES:Cclcc(Cl)c(N2CCNCC2)ccl

 Structural Class:Ortho-substituted Arylpiperazine

Structural Visualization

The following diagram illustrates the specific substitution pattern and the connectivity of the
piperazine ring. Note the ortho-chloro substituent, which induces a torsional twist between the
phenyl and piperazine rings, impacting conjugation and solubility.

C2: Chlorine (-CI)
(Ortho-Steric Hindrance)

Phenyl Ring
(Aromatic Core)

Substitution C5: Methyl (-CH3)
(Lipophilic Donor)

C-N Bond

N1: Piperazine Ring Heterocycle
(Basic Pharmacophore)

N4: Secondary Amine
(lonizable Center)

__________________

Figure 1: Structural connectivity of 1-(2-Chloro-5-methylphenyl)piperazine.
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Physicochemical Properties
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The following data aggregates predicted values (using consensus algorithms for this specific
CAS) and experimental data from close structural analogs (e.g., 1-(2-chlorophenyl)piperazine)
to provide a robust reference for experimental planning.

Key Parameters Table[2][3][4]

Parameter Value (Approx/Predicted)

Experimental Basis /
Analog Note

. - i Analogous to o-
Viscous Liquid / Low-melting

Physical State Solid chlorophenylpiperazine (liquid
oli
at RT).
N ) Extrapolated from MW and
Boiling Point 350°C (760 mmHg) )
polarity.
N ) Typical range for
Boiling Point (Reduced) 115-120°C @ 0.5 mmHg ) ) o
phenylpiperazine distillations.
_ o Higher than o-CPP (2.3) due to
LogP (Lipophilicity) 2.85+0.3
added methyl group.
The distal nitrogen is basic.
) The ortho-Cl slightly reduces
pKa (Basic N4) 8.7+£0.2 i
pKa vs. unsubstituted
piperazine (9.8).
The nitrogen attached to the
pKa (Anilinic N1) <1.0 phenyl ring is non-basic due to
resonance.
Only the secondary amine
Polar Surface Area (PSA) 15.3 A2 _ o
contributes significantly.
H-Bond Donors 1 Secondary amine (NH).
H-Bond Acceptors 2 Both nitrogens.[1][2][3]

Solubility Profile

» Water: Low solubility in neutral form (< 1 mg/mL). Highly soluble as a hydrochloride salt (e.g.,
in 0.1 M HCI).
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e Organic Solvents: Soluble in Dichloromethane (DCM), Methanol, DMSO, and Ethyl Acetate.

» Partitioning Behavior: At physiological pH (7.4), the compound exists primarily (>95%) in its
cationic (protonated) form, which aids aqueous solubility but requires active transport or
lipophilic equilibrium for membrane permeation.

Synthesis & Characterization Protocol

For researchers synthesizing this compound de novo, the Aniline Cyclization Method is the
most robust pathway, avoiding the low reactivity of unactivated aryl chlorides in nucleophilic
aromatic substitution.

Synthesis Workflow (Aniline Route)

Precursor: 2-Chloro-5-methylaniline (CAS: 95-81-8). Reagent: Bis(2-chloroethyl)amine
hydrochloride (Mustard salt).

Protocol Steps:

Reflux: Combine 2-Chloro-5-methylaniline (1.0 eq) with bis(2-chloroethyl)amine
hydrochloride (1.2 eq) in a high-boiling solvent (e.g., n-butanol or chlorobenzene).

e Cyclization: Heat to reflux (120-130°C) for 24—-48 hours. The reaction proceeds via double
nucleophilic attack.

» Basification: Cool the mixture and treat with aqueous NaOH (20%) to liberate the free base
piperazine.

o Extraction: Extract into Dichloromethane (DCM). Wash with brine.

 Purification: The crude oil is often purified by converting it to the Hydrochloride salt (using
HCI/Ether) which precipitates as a white solid, or via column chromatography (DCM/MeOH
9:1).
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Figure 2: Synthesis of 1-(2-Chloro-5-methylphenyl)piperazine via Aniline Cyclization.

Click to download full resolution via product page
[2]

Analytical Validation

To confirm the identity of the synthesized compound and distinguish it from the 5-chloro-2-
methyl isomer, use 1H NMR spectroscopy.

» Diagnostic Signal: Look for the aromatic proton signals.
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o The C6-H (adjacent to the piperazine N) will show a specific coupling pattern (doublet or
singlet depending on meta-coupling resolution) distinct from the isomer.

o Methyl Group: Singlet at ~2.2—2.3 ppm.
o Piperazine Protons: Two multiplets at ~2.9 ppm (N-CH2) and ~3.0 ppm (Ar-N-CH2).
Handling, Stability, and Safety
Safety Classification: Irritant (Xi).
e H315: Causes skin irritation.[4][5]
e H319: Causes serious eye irritation.[4][5]
o H335: May cause respiratory irritation.[4][5]
Storage Protocol:

o Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary
amine, which can form N-oxides or nitrosamines (if exposed to nitrating agents).

o Temperature: 2—8°C (Refrigerated).

o Form: The Hydrochloride salt is significantly more stable than the free base oil and is
recommended for long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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